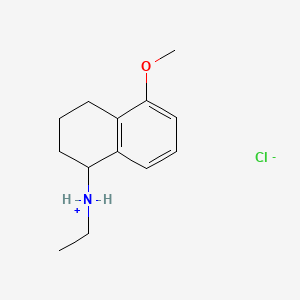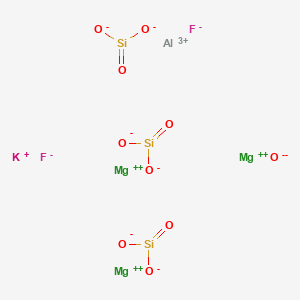
aluminum;trimagnesium;potassium;dioxido(oxo)silane;oxygen(2-);difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum;trimagnesium;potassium;dioxido(oxo)silane;oxygen(2-);difluoride is a complex inorganic compound with the molecular formula AlF2KMg3O10Si3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aluminum;trimagnesium;potassium;dioxido(oxo)silane;oxygen(2-);difluoride typically involves the reaction of aluminum, magnesium, potassium, silicon dioxide, and fluorine sources under controlled conditions. One common method is the wet chemical synthesis, where the reactants are dissolved in a suitable solvent and then precipitated out by adjusting the pH or temperature .
Industrial Production Methods
Industrial production of this compound may involve high-temperature solid-state reactions. The raw materials, including aluminum oxide, magnesium oxide, potassium carbonate, silicon dioxide, and a fluorine source, are mixed and heated to high temperatures in a furnace. The resulting product is then cooled and ground to the desired particle size .
Chemical Reactions Analysis
Types of Reactions
Aluminum;trimagnesium;potassium;dioxido(oxo)silane;oxygen(2-);difluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by strong reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other elements or groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state compounds, while reduction may yield lower oxidation state products .
Scientific Research Applications
Aluminum;trimagnesium;potassium;dioxido(oxo)silane;oxygen(2-);difluoride has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structural properties.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential in medical imaging and as a contrast agent.
Industry: Utilized in the production of advanced ceramics and as a component in specialized coatings.
Mechanism of Action
The mechanism by which aluminum;trimagnesium;potassium;dioxido(oxo)silane;oxygen(2-);difluoride exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially altering their function and activity. This interaction can lead to changes in cellular processes and pathways, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Trimagnesium potassium difluorotris[metasilicato(2-)-o]oxoaluminate: Similar in composition but differs in the arrangement of atoms and specific properties.
Synthetic fluorophlogopite: Shares some structural similarities but has different applications and properties.
Uniqueness
Aluminum;trimagnesium;potassium;dioxido(oxo)silane;oxygen(2-);difluoride is unique due to its specific combination of elements and structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
CAS No. |
12068-36-9 |
|---|---|
Molecular Formula |
AlF2KMg3O10Si3 |
Molecular Weight |
421.24 g/mol |
IUPAC Name |
aluminum;trimagnesium;potassium;dioxido(oxo)silane;oxygen(2-);difluoride |
InChI |
InChI=1S/Al.2FH.K.3Mg.3O3Si.O/c;;;;;;;3*1-4(2)3;/h;2*1H;;;;;;;;/q+3;;;+1;3*+2;4*-2/p-2 |
InChI Key |
FKIQSOGFDBALHA-UHFFFAOYSA-L |
Canonical SMILES |
[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[F-].[F-].[Mg+2].[Mg+2].[Mg+2].[Al+3].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)
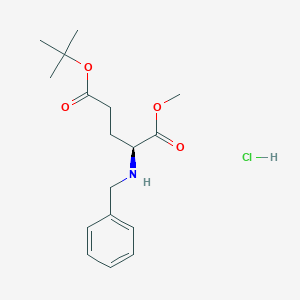
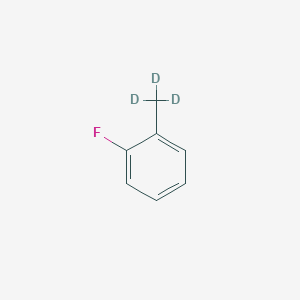
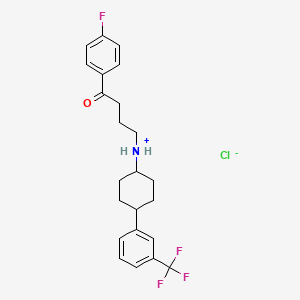
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
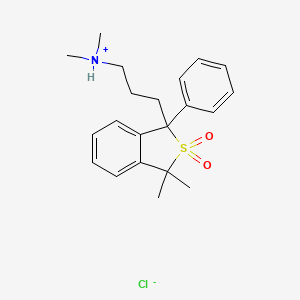
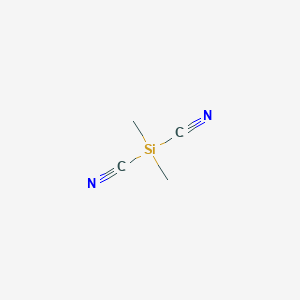
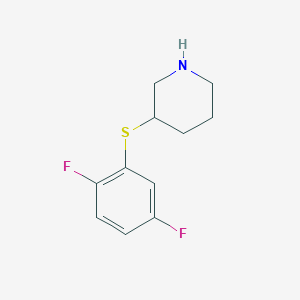
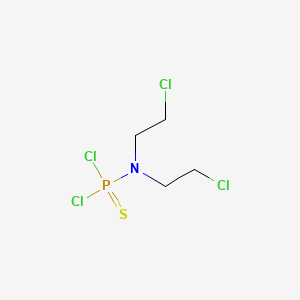
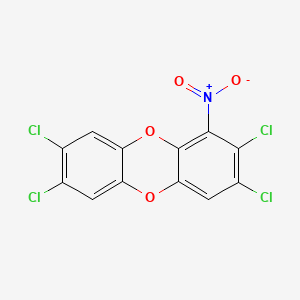
![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)
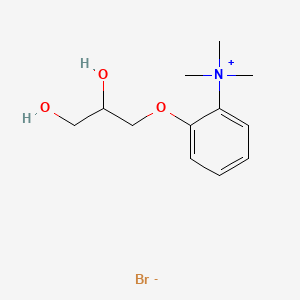
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
